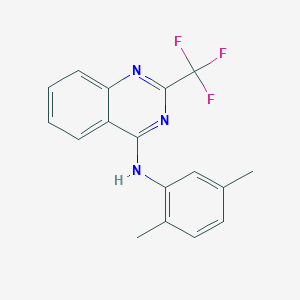

![molecular formula C18H19N3O3 B5519162 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, the synthesis of 2-(phenoxymethyl)-1H-benzimidazole derivatives involves the acidic condensation of o-phenylenediamine with phenoxyacetic acid, followed by reactions with ethyl chloroacetate under anhydrous conditions to obtain the targeted benzimidazole acetamides (Salahuddin et al., 2017).

Molecular Structure Analysis

Benzimidazole derivatives demonstrate a wide range of molecular structures, influenced by their substituents. X-ray crystallography reveals that these molecules often form hydrogen-bonded dimers and exhibit planar structures to varying degrees, depending on the nature of their substituents (A. Bunev et al., 2013). The molecular geometry and hydrogen bonding play a crucial role in their physical and chemical properties.

Chemical Reactions and Properties

Benzimidazole compounds can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and reactions with different reagents to produce a range of derivatives with varied functional groups. These reactions are pivotal in modifying the chemical properties of benzimidazole derivatives for specific applications (P. Sanna et al., 1997).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are significantly influenced by their molecular structure. The presence of hydrogen bonds and the planarity of the benzimidazole ring system contribute to their solid-state properties and behavior (K. Ha, 2012).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including antimicrobial, antiprotozoal, and antioxidant activities. These properties are attributed to the benzimidazole core structure and the specific substituents attached to it. For instance, some benzimidazole derivatives have shown significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Synthesis and Evaluation : Compounds derived from 1H-benzimidazole, including N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

NMR Study and Structural Analysis

- NMR Characterization : A novel derivative of 1H-benzimidazole has been characterized using Nuclear Magnetic Resonance (NMR) techniques. This study has provided insights into the structural aspects and isomer ratios of these compounds, which is crucial for understanding their pharmacological potential (Li Ying-jun, 2012).

Antihistaminic Activity

- Development of Antihistaminic Agents : Research has been conducted on derivatives of 1H-benzimidazole for potential use as H1-antihistaminic agents. This includes the synthesis and testing of various compounds for their in vitro and in vivo antihistaminic activities (R. Iemura et al., 1986).

Antiallergic and Anti-inflammatory Properties

- Synthesis of Antiallergic Agents : Several benzimidazole derivatives, including those related to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, have been synthesized and tested for their antiallergic properties. These compounds have shown effectiveness in suppressing histamine release, inhibiting 5-lipoxygenase, and possessing antioxidative action, suggesting their potential as antiallergic agents (Hiroyuki Nakano et al., 1999).

Synthesis Techniques and Green Chemistry

- Green Synthesis Approaches : Efforts have been made to synthesize N-substituted benzimidazole derivatives, including those related to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, through green chemistry methods. This approach not only provides a more sustainable method of production but also has yielded compounds with significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-23-15-8-4-5-9-16(15)24-12-18(22)19-11-10-17-20-13-6-2-3-7-14(13)21-17/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWYPOKNUIKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5519177.png)